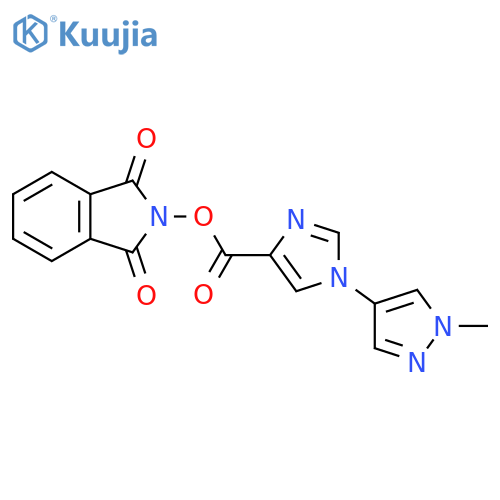Cas no 2248278-51-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate)

2248278-51-3 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate
- EN300-6518636
- 2248278-51-3
-
- インチ: 1S/C16H11N5O4/c1-19-7-10(6-18-19)20-8-13(17-9-20)16(24)25-21-14(22)11-4-2-3-5-12(11)15(21)23/h2-9H,1H3
- InChIKey: CLYTZPPEDOUMLC-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CN(C=N1)C1C=NN(C)C=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 337.08110385g/mol
- どういたいしつりょう: 337.08110385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 99.3Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6518636-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate |
2248278-51-3 | 1g |
$0.0 | 2023-06-07 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
2248278-51-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylate) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
